molecular formula C6H13NO B6167142 (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol CAS No. 2272847-33-1

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

カタログ番号 B6167142
CAS番号: 2272847-33-1
分子量: 115.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol, also known as MME, is a chiral secondary alcohol derived from azetidine and is a structural analog of the neurotransmitter acetylcholine. It is a potent agonist of the muscarinic acetylcholine receptor (mAChR) and is being studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders. MME has been found to have a number of biochemical and physiological effects, which are discussed in detail below.

科学的研究の応用

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been studied extensively in scientific research, primarily as an agonist of the muscarinic acetylcholine receptor (mAChR). It has been found to be a potent agonist of the mAChR, and has been studied in animal models as a potential therapeutic agent for a variety of neurological and psychiatric disorders. (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has also been studied in cell-based assays to assess its ability to modulate the activity of various ion channels, as well as its ability to interact with other neurotransmitter receptors.

作用機序

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol acts as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological processes. Upon binding to the mAChR, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol initiates a signaling cascade that leads to the activation of various downstream effectors, including adenylyl cyclase, phospholipase C, and other proteins involved in signal transduction.
Biochemical and Physiological Effects
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to have a number of biochemical and physiological effects. In animal models, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been shown to reduce anxiety and improve cognitive function. It has also been found to have anti-inflammatory and neuroprotective effects, and to modulate the activity of various ion channels. In addition, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.

実験室実験の利点と制限

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol is a relatively easy molecule to synthesize and is relatively stable in aqueous solution, making it suitable for use in laboratory experiments. However, it is also a potent agonist of the muscarinic acetylcholine receptor, which can lead to undesired effects in laboratory experiments if not handled properly.

将来の方向性

The potential therapeutic applications of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol are still being explored, and there are a number of potential future directions for research. These include further exploration of the biochemical and physiological effects of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, as well as further investigation into its potential therapeutic applications. Additionally, further research is needed to assess the safety and efficacy of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol in humans, as well as to identify potential side effects. Other potential future directions include the development of novel synthetic methods for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, and the development of novel analogs of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol with improved pharmacological properties.

合成法

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol can be synthesized through a variety of methods, including the reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide, and the reaction of 1-methylazetidine with ethyl iodide in the presence of potassium hydroxide. The reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide is the most commonly used method for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylazetidine", "ethyl magnesium bromide", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Preparation of 1-(3-methylazetidin-1-yl)ethan-1-one by reacting 3-methylazetidine with acetaldehyde in the presence of hydrochloric acid.", "Step 2: Reduction of 1-(3-methylazetidin-1-yl)ethan-1-one to 1-(3-methylazetidin-1-yl)ethanol using sodium borohydride as a reducing agent.", "Step 3: Formation of ethyl 1-(3-methylazetidin-1-yl)ethanol by reacting 1-(3-methylazetidin-1-yl)ethanol with ethyl magnesium bromide.", "Step 4: Conversion of ethyl 1-(3-methylazetidin-1-yl)ethanol to (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol by treating it with sodium hydroxide in water/methanol mixture and subsequent acidification with hydrochloric acid." ] }

CAS番号

2272847-33-1

製品名

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

分子式

C6H13NO

分子量

115.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。